molecular formula C15H14N2OS B13946505 2,3,5,6-Tetrahydro-5-(2-thienyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 60099-38-9

2,3,5,6-Tetrahydro-5-(2-thienyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B13946505
CAS No.: 60099-38-9
M. Wt: 270.4 g/mol
InChI Key: HCXFZYCIHYNMPH-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a heterocyclic compound that features a unique structure combining a thienyl group with an imidazoisoquinoline framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thienyl-substituted intermediates with isoquinoline derivatives under acidic or basic conditions. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be utilized to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydro compounds, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can lead to alterations in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienyl-substituted isoquinolines and imidazoisoquinolines, such as:

Uniqueness

5-(2-Thienyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific combination of a thienyl group with an imidazoisoquinoline framework, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

60099-38-9

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

5-thiophen-2-yl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C15H14N2OS/c18-15(13-6-3-9-19-13)10-11-4-1-2-5-12(11)14-16-7-8-17(14)15/h1-6,9,18H,7-8,10H2

InChI Key

HCXFZYCIHYNMPH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CS4)O

Origin of Product

United States

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